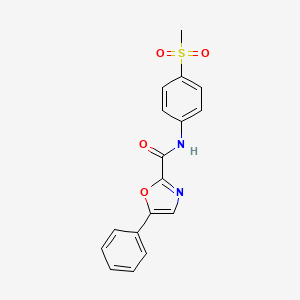
N-(4-(methylsulfonyl)phenyl)-5-phenyloxazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(methylsulfonyl)phenyl)-5-phenyloxazole-2-carboxamide” is a complex organic compound. It contains an oxazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also has a methylsulfonyl group and a phenyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms, the types of bonds, and the overall three-dimensional structure of the molecule.Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. The oxazole ring, for example, is aromatic and relatively stable, but can undergo electrophilic substitution reactions . The carboxamide group could participate in hydrolysis reactions, and the methylsulfonyl group could undergo various substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of polar groups like the carboxamide and the methylsulfonyl group could increase its solubility in polar solvents .Scientific Research Applications
Antimicrobial Activity
The compound has been found to have antimicrobial properties. In a study, derivatives of the compound were synthesized and assessed for their antimicrobial activities . One of the derivatives, compound 7g, was identified as the most potent antibacterial candidate against strains of MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii .
Anti-inflammatory Activity
The compound has been used in the synthesis of anti-inflammatory drugs. It has been found to have COX inhibitory and anti-inflammatory activities . In another study, a new series of compounds was designed, synthesized, and evaluated for their COX-2 inhibitory activity .
COX-2 Inhibitor
The compound has been used in the design of selective COX-2 inhibitors . The docking studies demonstrated that the molecules were positioned well in the COX-2 active site .
Pain Management
The compound has been used in the development of drugs for pain management. The COX-2 inhibitors developed using this compound have been found to relieve inflammation without any gastric side effects .
Cardiovascular Health
The compound has been used in the design of drugs that can potentially overcome the cardiovascular side effects associated with selective COX-2 inhibitors .
Organic Synthesis
The compound is an important raw material and intermediate used in organic synthesis .
Pharmaceuticals
The compound is used in the pharmaceutical industry as a raw material and intermediate .
Agrochemicals and Dyestuff Fields
The compound is also used in the agrochemicals and dyestuff fields as a raw material and intermediate .
Mechanism of Action
Target of Action
The primary target of N-(4-(methylsulfonyl)phenyl)-5-phenyloxazole-2-carboxamide is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play key roles in inflammation and pain .
Mode of Action
N-(4-(methylsulfonyl)phenyl)-5-phenyloxazole-2-carboxamide acts as a selective inhibitor of the COX-2 enzyme . By inhibiting COX-2, it reduces the production of pro-inflammatory mediators, thereby alleviating inflammation and pain .
Biochemical Pathways
The compound’s action primarily affects the arachidonic acid (AA) pathway . Normally, AA is converted into prostaglandins and other prostanoids by the COX enzymes. By selectively inhibiting COX-2, the compound reduces the production of these pro-inflammatory mediators .
Result of Action
The inhibition of COX-2 by N-(4-(methylsulfonyl)phenyl)-5-phenyloxazole-2-carboxamide results in a reduction of inflammation and pain . This is due to the decreased production of pro-inflammatory mediators .
Safety and Hazards
properties
IUPAC Name |
N-(4-methylsulfonylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-24(21,22)14-9-7-13(8-10-14)19-16(20)17-18-11-15(23-17)12-5-3-2-4-6-12/h2-11H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRBYWBLMYGSTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NC=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(methylsulfonyl)phenyl)-5-phenyloxazole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

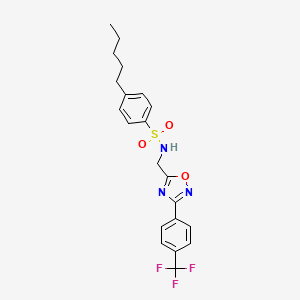

![4-([1,1'-Biphenyl]-4-yl)piperidin-4-ol hydrochloride](/img/no-structure.png)
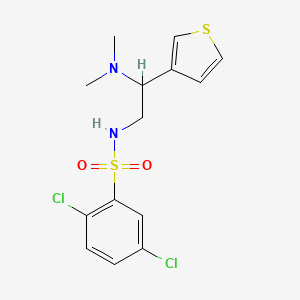
![2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2431804.png)
![Dimethyl 5-(4-methylphenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2431805.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2431808.png)
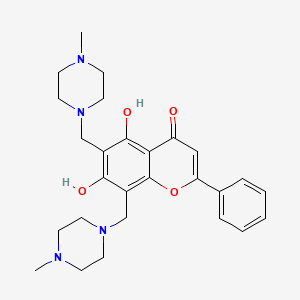
![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-(4-ethoxyphenyl)acetate](/img/structure/B2431811.png)
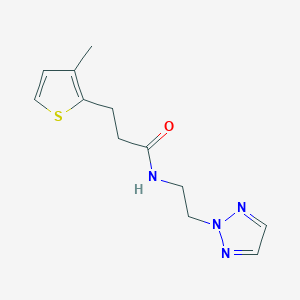
![2-(4-chlorophenoxy)-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2431815.png)
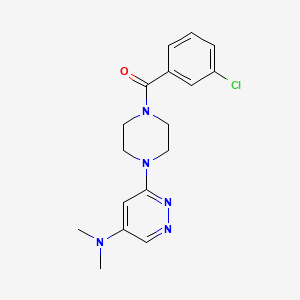

![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2431820.png)